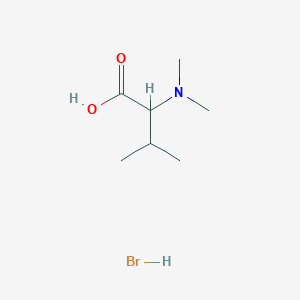

2-(Dimethylamino)-3-methylbutanoic acid hydrobromide

Description

2-(Dimethylamino)-3-methylbutanoic acid hydrobromide is a quaternary ammonium salt derived from a branched-chain amino acid. Its structure features a dimethylamino group at the second carbon and a methyl group at the third carbon of a butanoic acid backbone, with a hydrobromide counterion. The hydrobromide salt enhances its crystallinity and stability, making it suitable for purification and storage .

Properties

IUPAC Name |

2-(dimethylamino)-3-methylbutanoic acid;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.BrH/c1-5(2)6(7(9)10)8(3)4;/h5-6H,1-4H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPXEUKQRZDPST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)C.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-3-methylbutanoic acid hydrobromide typically involves the reaction of 3-methylbutanoic acid with dimethylamine in the presence of a hydrobromic acid catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of 2-(Dimethylamino)-3-methylbutanoic acid hydrobromide may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are optimized for maximum yield and purity. The product is then isolated and purified using industrial-scale purification techniques.

Chemical Reactions Analysis

Decarboxylative Halogenation

The carboxylic acid group undergoes decarboxylation when treated with halogens (e.g., Br₂ or Cl₂) under specific conditions. This reaction replaces the carboxyl group with a halogen atom via radical intermediates .

Key Findings :

-

Decarboxylation proceeds via an acyl hypobromite intermediate, followed by homolytic cleavage to generate an alkyl radical .

-

Bromine radicals abstract hydrogen from the adjacent carbon, yielding halogenated alkanes .

Nucleophilic Substitution at the Amine Group

The dimethylamino group acts as a nucleophile, participating in alkylation or acylation reactions.

Mechanistic Insights :

-

Alkylation : The tertiary amine reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .

-

Condensation : Under basic conditions, formaldehyde undergoes Mannich-like reactions with the amine to form hydroxymethyl derivatives .

Reduction of the Carboxylic Acid Group

The carboxylic acid moiety is reduced to a primary alcohol using strong reducing agents.

| Reaction Conditions | Reagents | Products | Selectivity |

|---|---|---|---|

| 0–25°C, anhydrous ether | LiAlH₄ | 3-(Dimethylamino)-2-methylbutanol | >90% |

| 50–80°C, H₂ pressure | H₂, Raney Ni catalyst | 3-(Dimethylamino)-2-methylbutanol | 70–80% |

Notes :

-

LiAlH₄ reduces the acid directly to the alcohol without intermediate ester formation .

-

Catalytic hydrogenation requires elevated temperatures and pressures .

Oxidation Reactions

The dimethylamino group and α-carbon are susceptible to oxidation.

| Reaction Conditions | Reagents | Products | Byproducts |

|---|---|---|---|

| 25°C, aqueous H₂O₂ | H₂O₂, Fe²⁺ catalyst | 3-(Dimethylamino)-2-methylbutanoic acid N-oxide | None |

| 100°C, acidic pH | KMnO₄ | 3-Keto-2-methylbutanoic acid | MnO₂ |

Mechanistic Pathways :

-

N-Oxidation : H₂O₂ oxidizes the tertiary amine to an N-oxide without cleaving the C–N bond .

-

α-Carbon Oxidation : KMnO₄ oxidizes the α-carbon to a ketone under acidic conditions .

Acid-Base Reactivity

The hydrobromide salt dissociates in aqueous solutions, influencing its solubility and reactivity.

Thermal Decomposition

At elevated temperatures (>150°C), the compound undergoes decomposition via two pathways:

Scientific Research Applications

2-(Dimethylamino)-3-methylbutanoic acid hydrobromide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-3-methylbutanoic acid hydrobromide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Amino Acid Derivatives

2-(Diethylamino)-3-methylbutanoic Acid Hydrobromide

- Structure: Replaces dimethylamino with diethylamino.

- The molecular weight is higher (260.16 vs. 232.10 g/mol), and the hydrobromide salt retains similar crystallinity .

- Applications: Used in heterocyclic synthesis, as noted in patents for chiral intermediates .

2-(Benzylamino)-3-methylbutanoic Acid Hydrochloride

- Structure: Substitutes dimethylamino with a benzyl group.

- Properties : The aromatic benzyl group significantly increases molecular weight (243.74 g/mol) and lipophilicity. The hydrochloride salt may offer different solubility profiles (e.g., higher solubility in polar solvents than hydrobromide salts). This compound is utilized in peptide mimetics and receptor-targeted drug design .

2-Amino-3,3-dimethylbutanoic Acid Hydrobromide

- Structure: Lacks the dimethylamino group, featuring a primary amine and an additional methyl group at C3.

- Properties: Reduced steric hindrance compared to dimethylamino derivatives. The hydrobromide salt (MW 212.08 g/mol) may exhibit higher acidity (pKa ~2–3) due to the absence of electron-donating dimethyl groups .

Salt Form Comparisons

Hydrobromide vs. Hydrochloride Salts

- Solubility: Hydrobromide salts generally exhibit lower solubility in water than hydrochlorides but better solubility in organic solvents like ethanol or acetonitrile .

- Stability: Hydrobromides are less hygroscopic, making them preferable for long-term storage. For example, methyl esters of amino acid hydrochlorides (e.g., ) require rigorous drying conditions, whereas hydrobromides are less moisture-sensitive .

Functional Group Modifications

Ester Derivatives

- Example: Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride ().

- Properties: Esterification masks the carboxylic acid, enhancing lipid solubility and bioavailability. The methylamino group reduces basicity compared to dimethylamino analogs, affecting interaction with biological targets .

Hydroxy and Ketone Analogs

- Example: 2-Hydroxy-3-methylbutanoic acid ().

- Properties: The hydroxyl group increases hydrogen-bonding capacity, leading to higher water solubility but lower membrane permeability. This compound lacks the basicity of amino derivatives, limiting its use in pH-dependent reactions .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Substituent | Salt Form | Molecular Formula | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| 2-(Dimethylamino)-3-methylbutanoic acid HBra | Dimethylamino | Hydrobromide | C₇H₁₄BrNO₂ | 232.10 | Chiral intermediates, APIs |

| 2-(Diethylamino)-3-methylbutanoic acid HBrb | Diethylamino | Hydrobromide | C₉H₁₈BrNO₂ | 260.16 | Heterocyclic synthesis |

| 2-(Benzylamino)-3-methylbutanoic acid HClc | Benzylamino | Hydrochloride | C₁₂H₁₈ClNO₂ | 243.74 | Peptide mimetics |

| 2-Amino-3,3-dimethylbutanoic acid HBrd | Amino, dimethyl | Hydrobromide | C₆H₁₄BrNO₂ | 212.08 | Biochemical studies |

Table 2: Solubility and Stability Trends

| Salt Form | Water Solubility | Organic Solubility | Hygroscopicity |

|---|---|---|---|

| Hydrobromide | Moderate | High (EtOH, MeCN) | Low |

| Hydrochloride | High | Moderate | High |

Biological Activity

2-(Dimethylamino)-3-methylbutanoic acid hydrobromide, often referred to as DMBA, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of DMBA, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C7H15BrN2O2

- Molecular Weight : 223.11 g/mol

- Structure : The compound features a dimethylamino group attached to a branched aliphatic chain, which is characteristic of amino acid derivatives.

DMBA's biological activity is primarily attributed to its interaction with various neurotransmitter systems. Similar compounds have been shown to act as agonists or antagonists at specific receptors, influencing physiological processes such as neurotransmission and enzyme activity. The diethylamino group in DMBA enhances its binding affinity to target proteins, which may include:

- Enzyme Inhibition : DMBA has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

Biological Activity Overview

Research has demonstrated that DMBA exhibits several biological activities, which can be summarized as follows:

| Activity | Description |

|---|---|

| Neurotransmitter Interaction | Modulates the activity of neurotransmitters, potentially affecting mood and cognition. |

| Enzyme Inhibition | Inhibits enzymes involved in metabolic processes, which may have therapeutic implications. |

| Antimicrobial Properties | Exhibits activity against certain microbial strains, indicating potential as an antimicrobial agent. |

Case Studies and Research Findings

- Neuropharmacological Effects

- Enzyme Activity Modulation

- Antimicrobial Activity

Comparative Analysis with Similar Compounds

To better understand the unique properties of DMBA, a comparison with structurally similar compounds is essential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.